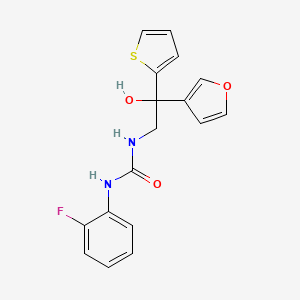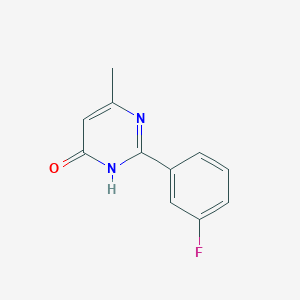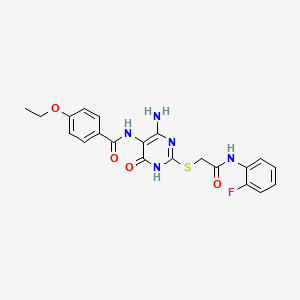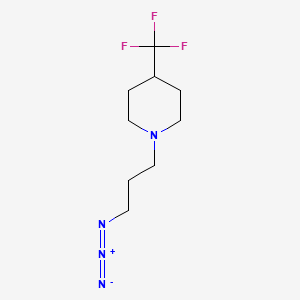
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "FU-3" and belongs to the class of urea derivatives. FU-3 has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are the focus of
科学的研究の応用
Synthesis of Novel Derivatives
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is utilized in the synthesis of various novel derivatives. For instance, Abdelrazek et al. (2010) reported the synthesis of new pyridine and naphthyridine derivatives using similar compounds. They explored dimerization reactions and the coupling with arene diazonium salts, leading to the formation of diverse pyrazolo and pyrimido derivatives (Abdelrazek, F. M., Kassab, N., Metwally, N., & Sobhy, N. A., 2010).
Lossen Rearrangement Applications
The compound has applications in Lossen rearrangement, as demonstrated by Thalluri et al. (2014), who showcased its use in synthesizing ureas. They achieved good yields without racemization under mild conditions, indicating its utility in organic synthesis (Thalluri, K., Manne, S., Dev, D., & Mandal, B., 2014).
Anti-Acetylcholinesterase Activity
Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which showed significant antiacetylcholinesterase activity. This is relevant to diseases like Alzheimer's, where acetylcholinesterase inhibitors are of interest (Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., & Briley, M., 1995).
Polymer Solar Cells Application
In 2018, Wang et al. used urea-doped ZnO films, which could be related to similar urea derivatives, in polymer solar cells. They achieved a power conversion efficiency of 9.15%, suggesting potential applications in solar energy technology (Wang, Z., Wang, Z., Zhang, R., Guo, K., Wu, Y., Wang, H., Hao, Y., & Chen, G., 2018).
Synthesis of Fluorine-Containing Compounds
Ramarao et al. (2004) explored the synthesis of fluorine-containing benzo[b]furans using a process that could be adapted for similar compounds. The microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions they used could be relevant for synthesizing fluorine-substituted derivatives of the compound (Ramarao, V., Reddy, G. V., Maitraie, D., Ravikanth, S., Yadla, R., Narsaiah, B., & Rao, P. S., 2004).
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-8-23-10-12)15-6-3-9-24-15/h1-10,22H,11H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOSQFTLQLELI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2410810.png)
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)

![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)

![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)
![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)


![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)
![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)
![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2410831.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410832.png)